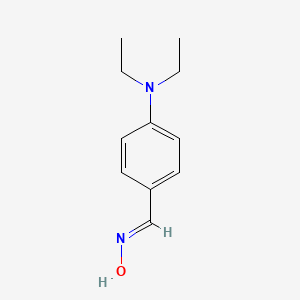

4-(Diethylamino)benzaldehyde oxime

Description

4-(Diethylamino)benzaldehyde oxime is a derivative of 4-(diethylamino)benzaldehyde (CAS 120-21-8), a versatile aldehyde with a para-substituted diethylamino group. The parent aldehyde is widely used in organic synthesis to construct heterocycles (e.g., indoles, pyrazoles) and pharmaceutical intermediates due to its electron-rich aromatic ring and reactivity in condensation reactions . The oxime derivative is synthesized via hydroxylamine condensation with the aldehyde group, forming an imine (C=N-OH) structure. This modification enhances its utility in forming bioactive Schiff bases, which exhibit anticancer activity, particularly against colorectal carcinoma . Notably, derivatives of this scaffold have been explored for antiproliferative effects in prostate cancer by targeting aldehyde dehydrogenase (ALDH) isoforms .

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[[4-(diethylamino)phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-3-13(4-2)11-7-5-10(6-8-11)9-12-14/h5-9,14H,3-4H2,1-2H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNWBEYWLRLFHM-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826448 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

54376-65-7 | |

| Record name | 54376-65-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Diethylamino)benzaldehyde oxime can be synthesized through the condensation of 4-(diethylamino)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in a suitable solvent such as methanol. The resulting product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)benzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.

Major Products Formed

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(Diethylamino)benzaldehyde oxime has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.

Medicine: Studied for its inhibitory effects on certain enzymes, such as aldehyde dehydrogenase, which is relevant in cancer research.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 4-(Diethylamino)benzaldehyde oxime involves its interaction with specific molecular targets. For instance, it acts as an irreversible inhibitor of aldehyde dehydrogenase by forming a stable, covalent acyl-enzyme species. This interaction disrupts the enzyme’s normal function, which can be exploited in cancer therapy to overcome drug resistance .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations :

Electron-Donating vs. Electron-Withdrawing Groups: The diethylamino group (para) in this compound enhances electron density, facilitating nucleophilic reactions and improving solubility in polar solvents . Chloro substituents (e.g., in 4-chlorobenzaldehyde oxime) introduce electron-withdrawing effects, reducing solubility but improving binding to hydrophobic enzyme pockets (e.g., aldose reductase in ) .

Biological Activity: Anticancer Activity: The diethylamino oxime scaffold shows promise in colorectal cancer models, likely due to Schiff base formation with cellular amines . In contrast, 4-chlorobenzaldehyde oxime derivatives are primarily used in synthetic chemistry (e.g., selenocyclization reactions) . Enzyme Inhibition: O-Benzyl oximes with 3,5-dihydroxy and chlorobenzyl groups (e.g., compound 11 in ) exhibit potent aldose reductase inhibition (IC₅₀: 0.32 µM), outperforming simpler oximes .

Synthetic Flexibility: this compound is synthesized via hydroxylamine condensation under mild conditions , whereas O-benzyl oximes () require multistep alkylation and purification via hexane washes (yields: 54–78%) .

Anticancer Activity :

- This compound-derived Schiff bases demonstrate selective cytotoxicity against SW-480 colorectal cells, with IC₅₀ values comparable to cisplatin .

- Structural expansion of this scaffold (e.g., introducing ethoxy or propargyloxy groups) enhances ALDH inhibition, critical for targeting cancer stem cells in prostate cancer .

Enzyme Interactions :

- O-Benzyl oximes with chloro and methoxy substituents () show submicromolar aldose reductase inhibition, attributed to hydrophobic interactions with the enzyme’s active site .

Biological Activity

4-(Diethylamino)benzaldehyde oxime, with the chemical formula CHNO and CAS number 54376-65-7, is an organic compound classified as an oxime. It has garnered attention in medicinal chemistry due to its notable biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, synthesis, and potential therapeutic applications.

This compound is characterized by:

- Melting Point : 94-96 °C

- Boiling Point : Approximately 307.7 °C

- Density : 1 g/cm³

- Flash Point : 139.9 °C

These properties indicate its stability and potential volatility under certain conditions, which is relevant for both laboratory handling and industrial applications.

Enzyme Inhibition

Research highlights that this compound acts as a pan-inhibitor of aldehyde dehydrogenases (ALDHs) , which are enzymes implicated in various metabolic pathways and overexpressed in several cancer types, including prostate cancer. The compound's ability to inhibit ALDH isoforms suggests its potential in cancer therapeutics .

- Inhibition Potency : Studies have shown that analogues of this compound exhibit IC values ranging from 10 to 200 μM against different prostate cancer cell lines, indicating significant cytotoxicity compared to the parent compound which has an IC greater than 200 μM .

Toxicological Profile

Despite its therapeutic potential, caution is warranted due to the compound's toxicological effects. It has been documented to cause skin irritation and serious eye irritation upon exposure . This necessitates careful handling and further investigation into its safety profile.

Synthesis

The synthesis of this compound typically involves the reaction of benzaldehyde with hydroxylamine in the presence of a suitable solvent. This straightforward method allows for efficient laboratory preparation, making it accessible for research and industrial applications.

Applications

The compound finds various applications across different fields:

- Medicinal Chemistry : As a potential drug candidate targeting ALDHs.

- Organic Synthesis : Used as an intermediate in the production of dyes and pigments due to its reactive functional groups.

- Research Tool : Investigated for its role in understanding metabolic pathways and disease mechanisms.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique characteristics of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(Dimethylamino)benzaldehyde oxime | CHNO | Similar structure with a dimethylamino group |

| Benzaldehyde oxime | CHNO | Lacks the diethylamino substitution |

| N,N-Diethylhydroxylamine | CHN_2O | Related compound with different functional groups |

The presence of the diethylamino group at the para position relative to the aldehyde significantly influences both the chemical reactivity and biological activity of this compound.

Case Studies

Recent studies have expanded upon the biological activity of this compound:

- Prostate Cancer Research : A study demonstrated that analogues derived from this compound showed enhanced selectivity and potency against specific ALDH isoforms in prostate cancer cells, suggesting a promising avenue for targeted cancer therapies .

- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that this compound could modulate critical biochemical pathways, providing insights into its mechanism of action and potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.